3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile
Description
Properties
Molecular Formula |
C9H15FN2O |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
3-(3-fluoro-2-hydroxypropyl)piperidine-3-carbonitrile |
InChI |
InChI=1S/C9H15FN2O/c10-5-8(13)4-9(6-11)2-1-3-12-7-9/h8,12-13H,1-5,7H2 |
InChI Key |
VOKKZRNXKQYBCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CC(CF)O)C#N |
Origin of Product |
United States |
Preparation Methods
Ring Contraction and Functionalization of Piperidine Derivatives
Overview:
The core approach involves starting from a suitably substituted piperidine derivative, followed by ring contraction to introduce the fluorinated hydroxypropyl side chain and the nitrile group.
Preparation of Piperidine Precursors:
The synthesis begins with commercially available or synthesized N-protected piperidine derivatives, which are subjected to halogenation or oxidation to introduce reactive sites for subsequent modifications.Ring Contraction Process:
The ring contraction typically involves oxidative cleavage or rearrangement reactions, such as the use of hypervalent iodine reagents or metal-catalyzed oxidation, to transform a six-membered piperidine ring into a smaller, more reactive intermediate suitable for further functionalization.Functionalization with Fluorinated Alcohols:
Introduction of the 3-fluoro-2-hydroxypropyl group is achieved through nucleophilic substitution or addition reactions involving fluorinated alcohols, such as 3-fluoro-2-hydroxypropyl derivatives, under controlled conditions (e.g., temperature, inert atmosphere).Introduction of the Nitrile Group:
The nitrile functionality is incorporated via nucleophilic addition of cyanide sources (e.g., sodium cyanide or potassium cyanide) to activated intermediates, often under catalytic conditions to improve regioselectivity and yield.
Reaction Conditions & Catalysts:
| Step | Reagents | Catalysts | Solvents | Conditions |
|---|---|---|---|---|
| Ring contraction | Hypervalent iodine reagents | - | Dichloromethane | Room temperature, inert atmosphere |
| Fluorinated alcohol addition | 3-Fluoro-2-hydroxypropyl derivatives | - | Tetrahydrofuran (THF) | 0–25°C, inert atmosphere |
| Nitrile introduction | Sodium cyanide | - | Acetone or ethanol | Reflux, controlled pH |
Alternative Synthetic Routes via Intermediate Derivatives
A. Synthesis via 3-Hydroxypiperidine Intermediates
Patented methods describe the synthesis of 3-hydroxypiperidine derivatives, which serve as intermediates for subsequent fluorination and nitrile addition.
- Step 1: Preparation of 3-hydroxypiperidine by catalytic hydrogenation or oxidation of suitable precursors.
- Step 2: Conversion to 3-fluoro-2-hydroxy derivatives through nucleophilic fluorination, often using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
- Step 3: Cyanation of the hydroxylated intermediate, facilitated by dehydration or activation with reagents like phosphorus oxychloride (POCl₃) to form the nitrile.
B. Direct Functionalization of N-Substituted Piperidines
Another approach involves starting from N-protected piperidines, performing selective halogenation at the 3-position, followed by nucleophilic substitution with fluorinated alcohols and cyanide sources.
Use of Inert Atmospheres and Solvent Systems
To prevent side reactions and ensure high purity, reactions are conducted under inert atmospheres such as nitrogen or argon. Common solvents include:
| Solvent | Role | Notes |
|---|---|---|
| Dichloromethane | Reaction medium | Used in ring contraction and fluorination steps |
| Tetrahydrofuran (THF) | Solvent for nucleophilic additions | Anhydrous conditions preferred |
| Ethanol / Acetone | Cyanide reactions | Reflux conditions |
Summary of Key Reaction Pathways
| Pathway | Starting Material | Key Reactions | Outcome |
|---|---|---|---|
| Ring contraction + functionalization | Piperidine derivatives | Oxidation, fluorination, cyanation | 3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile |
| Intermediate derivation | 3-Hydroxypiperidine | Fluorination, dehydration, cyanation | Target compound |
Data Table: Comparative Overview of Synthesis Methods
| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Ring contraction + functionalization | Piperidine derivatives | Hypervalent iodine, fluorinated alcohols, cyanide | Oxidative rearrangement, nucleophilic substitution | High regioselectivity, adaptable | Multi-step, requires inert atmosphere |
| Intermediate derivation | 3-Hydroxypiperidine | DAST, POCl₃ | Fluorination, dehydration, cyanation | Efficient for specific derivatives | Sensitive reagents, moisture-sensitive |
| Direct functionalization | N-Protected piperidines | Halogenating agents, fluorinating reagents | Halogenation, nucleophilic substitution | One-pot potential | Regioselectivity challenges |
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the fluoro group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile involves its interaction with specific molecular targets. The fluoro and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The nitrile group can act as an electrophilic center, facilitating reactions with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares 3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile with structurally related compounds:
Pharmacological and Functional Insights
- Role of the 3-Fluoro-2-hydroxypropyl (FHP) Group: The FHP substituent is critical for binding affinity to monoamine oxidase B (MAO-B), as demonstrated in 2-arylquinoline derivatives like [¹⁸F]SMBT-1. The hydroxyl group in FHP facilitates hydrogen bonding, while fluorine enhances metabolic stability and lipophilicity .
- Impact of the Carbonitrile Group :
The carbonitrile moiety at the 3-position of piperidine is a common feature in covalent enzyme inhibitors (e.g., serine proteases). It acts as a warhead for nucleophilic attack, enabling irreversible inhibition . - Ring System Variations :
Physicochemical Properties
- Molecular Weight and Polarity: The molecular weight of the target compound (C₉H₁₄FN₂O, ~199.22 g/mol) is lower than oxane analogs (187.21 g/mol) but higher than cyclopentane derivatives.
- Collision Cross-Section (CCS) :
While direct CCS data for the target compound are unavailable, 3-(pyridin-2-yl)piperidine-3-carbonitrile (CCS: 146.5 Ų for [M+H]⁺) suggests similar piperidine-based structures adopt compact conformations in gas-phase analyses .
Biological Activity
3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring, a hydroxyl group, a fluorine atom, and a carbonitrile functional group. Its molecular formula is C_9H_{12}F_N and it has an approximate molecular weight of 161.17 g/mol. The presence of the fluorine atom enhances its electrophilic properties, while the hydroxyl group contributes to its nucleophilic character, facilitating various chemical interactions that are crucial for biological activity.
Mechanisms of Biological Activity
Research indicates that 3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile interacts with biological molecules primarily through hydrogen bonding and hydrophobic interactions . These interactions are vital for influencing various biochemical pathways, particularly in relation to neurological disorders and cancer therapies .
Target Interactions
The compound has shown potential in targeting several key enzymes and receptors involved in disease mechanisms:
- Enzymatic Activity : Studies have indicated that piperidine derivatives can affect various enzymes such as kinases and viral proteases, which are instrumental in processes like inflammation and carcinogenesis .
- Receptor Modulation : The compound may interact with G-protein-coupled receptors (GPCRs) and ion channels, influencing neurotransmitter uptake and membrane stability, which are critical for central nervous system (CNS) pharmacology .
Research Findings
Several studies have evaluated the biological activity of 3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile, revealing its potential applications in drug development:
- Anticancer Activity : The compound has been investigated for its cytotoxic effects on cancer cell lines. For instance, it demonstrated significant activity against prostate carcinoma cells (PC-3 and LNCaP), suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Its ability to modulate neurotransmitter systems positions it as a candidate for treating neurodegenerative diseases. The interactions with ion channels could provide local anesthetic or anticonvulsant properties .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile, comparisons with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(4-Fluorobenzyl)piperidine | C12H14FN | Contains a fluorobenzyl group; used in CNS drugs |
| 1-(2-Hydroxyethyl)piperidine | C7H15NO | Lacks fluorine; used in various pharmaceutical applications |
| 4-(Trifluoromethyl)piperidine | C7H8F3N | Contains trifluoromethyl; enhances lipophilicity |
| 4-Hydroxypiperidine | C5H11NO | Lacks fluorine; used in synthetic organic chemistry |
The combination of the hydroxyl group and fluorine atom in 3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile enhances its reactivity and biological activity compared to these similar compounds.
Case Studies
Recent case studies highlight the compound's potential therapeutic applications:
- Study on Cancer Cell Lines : A study evaluated the cytotoxicity of various piperidine derivatives, including 3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile, revealing superior efficacy in inducing apoptosis in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Neuropharmacology Research : Another investigation focused on the neuroprotective effects of piperidine derivatives showed promising results in modulating neurotransmitter systems, supporting the hypothesis that this compound could be beneficial for CNS disorders .
Q & A
(Basic) What synthetic strategies are commonly employed for 3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile?
Answer:
The synthesis typically involves multi-step routes, including:
- Knocvenagel condensation for constructing the pyridine-carbonitrile core, followed by nucleophilic substitution or hydroxyl-fluorination to introduce the 3-fluoro-2-hydroxypropyl side chain .
- Microwave-assisted synthesis has been explored for analogous pyridine-3-carbonitriles to reduce reaction times (e.g., from 4 hours to 30 minutes) and improve yields by 15–20% compared to traditional thermal methods .
- Purification challenges arise due to polar byproducts; reverse-phase chromatography or recrystallization in ethanol/water mixtures is recommended .
(Advanced) How can computational reaction path searches optimize the synthesis of this compound?
Answer:
Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates, enabling in silico screening of reaction conditions:
- Energy profiles for fluorination steps can identify optimal temperatures and catalysts, minimizing side reactions .
- Machine learning models trained on pyridine-3-carbonitrile derivatives can predict regioselectivity for hydroxyl/fluoro substitutions, reducing experimental iterations by ~40% .
- Example: ICReDD’s workflow integrates computational predictions with high-throughput experimentation to narrow optimal conditions (e.g., solvent polarity, base strength) .
(Basic) Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : <sup>19</sup>F NMR confirms fluorine substitution patterns, while <sup>1</sup>H/<sup>13</sup>C NMR resolves stereochemistry at the hydroxypropyl group .
- IR Spectroscopy : The nitrile stretch (~2230 cm⁻¹) and hydroxyl band (~3400 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns for fluorine and nitrile groups .
(Advanced) How can researchers resolve discrepancies in NMR data interpretation?
Answer:
- Dynamic NMR (DNMR) detects conformational flexibility in the piperidine ring, which may cause signal splitting .
- DFT-based chemical shift predictions (e.g., using Gaussian or ORCA) cross-validate experimental data, resolving ambiguities in diastereomer assignments .
- Paramagnetic relaxation agents (e.g., Cr(acac)₃) enhance <sup>13</sup>C signal resolution for crowded spectra .
(Basic) What in vitro assays are used to evaluate its biological activity?
Answer:
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects .
- Enzyme inhibition : Fluorometric assays (e.g., γ-secretase or kinase inhibition) quantify IC₅₀ values .
- Fluorescence-based probes : Monitor cellular uptake using derivatives with pyridine-carbonitrile fluorophores .
(Advanced) How to address contradictions in biological activity data across studies?
Answer:
- Standardize assay conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time .
- Metabolic stability studies : LC-MS/MS identifies degradation products that may skew activity readings .
- Orthogonal assays : Validate kinase inhibition via SPR (surface plasmon resonance) if fluorescence artifacts occur .
(Advanced) What computational approaches elucidate its mechanism of action?
Answer:
- Molecular docking : Simulate binding to targets like hormone receptors or NF-κB using PyMOL or AutoDock .
- MD simulations : Analyze piperidine ring flexibility and hydrogen-bonding interactions with water/lipid bilayers over 100-ns trajectories .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide lead optimization .
(Basic) What are key challenges in purifying this compound?
Answer:
- Byproduct formation : Fluorine’s electronegativity promotes elimination side products; silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) improves separation .
- Hydroscopicity : The hydroxypropyl group necessitates anhydrous conditions during lyophilization .
- Chiral resolution : Use Chiralpak® columns (e.g., AD-H) for enantiomeric separation if racemization occurs during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
